LEDGF/p75-IN Inhibitor-6d
Description
Properties
Molecular Formula |
C20H19NO3 |
|---|---|
Molecular Weight |
321.38 |
IUPAC Name |
Ethyl 1-benzyl-7-methoxyisoquinoline-4-carboxylate |
InChI |
InChI=1S/C20H19NO3/c1-3-24-20(22)18-13-21-19(11-14-7-5-4-6-8-14)17-12-15(23-2)9-10-16(17)18/h4-10,12-13H,3,11H2,1-2H3 |
InChI Key |
SOTACAQROSITSC-UHFFFAOYSA-N |
SMILES |
O=C(C1=CN=C(CC2=CC=CC=C2)C3=C1C=CC(OC)=C3)OCC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LEDGF/p75-IN Inhibitor-6d; LEDGF/p75IN Inhibitor-6d; LEDGF/p75-IN Inhibitor6d; LEDGF/p75-IN Inhibitor 6d |
Origin of Product |
United States |
Discovery and Rational Design Principles of Ledgf/p75 in Inhibitors
Structural Basis for Targeting the LEDGF/p75 Binding Pocket on HIV-1 Integrase
The foundation for the rational design of LEDGF/p75-IN inhibitors was laid by the elucidation of the crystal structure of the HIV-1 integrase catalytic core domain (IN-CCD) in complex with the integrase-binding domain (IBD) of LEDGF/p75. elsevierpure.comnih.gov This structural data, notably from the PDB entry 2B4J, revealed a well-defined, druggable pocket at the dimer interface of the IN-CCD. elsevierpure.comnih.gov
The interaction is primarily mediated by a short, interhelical loop within the LEDGF/p75 IBD, which inserts into this pocket on the IN dimer. asm.org This binding is stabilized by a small number of key intermolecular contacts, often referred to as "hotspots." elsevierpure.com Within the LEDGF/p75 IBD, residues such as Isoleucine-365 (Ile365), Aspartic acid-366 (Asp366), and Leucine-368 (Leu368) are critical for binding. They form crucial interactions with a hydrophobic pocket on the integrase surface lined by residues including Leucine-102 (Leu102), Alanine-128 (Ala128), Alanine-129 (Ala129), Tryptophan-131 (Trp131), Tryptophan-132 (Trp132), Threonine-174 (Thr174), and Methionine-178 (Met178) of the IN-CCD. nih.gov
The small, well-defined nature of this interaction interface, driven by these hotspot residues, indicated that it was feasible to develop small molecules that could mimic the key features of the LEDGF/p75 IBD loop and act as competitive inhibitors. elsevierpure.com These small molecules would occupy the pocket on the integrase dimer, thereby preventing the binding of LEDGF/p75 and disrupting the integration process. nih.govasm.org
| Key Interacting Residues in the HIV-1 IN-LEDGF/p75 Complex | |
| LEDGF/p75 (IBD) | HIV-1 Integrase (CCD Pocket) |
| Ile365 | Trp131 |
| Asp366 | Thr174, Glu170 |
| Leu368 | Ala128, Met178 |
| Gln369 | His171 |
| Phe406 | Leu102, Ala129 |
Computational and High-Throughput Screening Approaches in Inhibitor Identification
The discovery of initial lead compounds targeting the IN-LEDGF/p75 interface has heavily relied on both computational and experimental high-throughput screening (HTS) methodologies.
Computational Screening: Virtual screening has been a cornerstone in the early identification of potential inhibitors. nih.gov This approach involves using the known 3D structure of the integrase binding pocket to screen large virtual libraries of chemical compounds. For instance, the development of the quinoline-based LEDGINs began with the virtual screening of a 200,000-compound library. nih.gov Another powerful computational tool has been the development of pharmacophore models. nih.govasm.org These models are abstract representations of the essential steric and electronic features required for a molecule to interact with the target. By mimicking the key LEDGF/p75 residues, such as Ile365 and Asp366, these models can rapidly filter databases to identify novel chemical scaffolds with the potential to bind to the integrase pocket. nih.gov
High-Throughput Screening (HTS): Parallel to in silico methods, HTS of large chemical libraries has been instrumental. These experimental screens use robust, miniaturized assays to test hundreds of thousands of compounds for their ability to disrupt the IN-LEDGF/p75 interaction. nih.gov A variety of assay formats have been developed for this purpose, including:
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): This bead-based proximity assay has been successfully used to measure the association between the IN-CCD and the LEDGF/p75-IBD. It is highly robust and suitable for large-scale screening campaigns.
Fluorescence Resonance Energy Transfer (FRET): FRET-based assays measure the energy transfer between two fluorescently labeled proteins (IN and LEDGF/p75). Disruption of their interaction by an inhibitor leads to a measurable change in the FRET signal.
Fluorescence Polarization (FP): This method is effective when one binding partner is significantly smaller than the other. A small, fluorescently labeled peptide derived from the LEDGF/p75 IBD is used as a tracer. When bound to the larger integrase protein, its rotation slows, and light remains polarized. An inhibitor that displaces the tracer will cause a decrease in polarization.
These screening efforts, both computational and experimental, have successfully identified multiple distinct chemical scaffolds, including acylhydrazones and the 2-(quinolin-3-yl)acetic acid derivatives, which served as the starting points for further chemical optimization. nih.govnih.gov
Rational Design Strategies Leading to the Development of LEDGF/p75-IN Inhibitor-6d and Related Analogs
The compound known as this compound belongs to a class of 2-(quinolin-3-yl)acetic acid derivatives, collectively named "LEDGINs". nih.gov The development of this series is a prime example of successful rational, structure-based drug design.
The process began with hits identified from virtual screening, which were then co-crystallized with the HIV-1 IN-CCD. nih.gov The resulting crystal structures provided a detailed map of how these initial fragments bound within the LEDGF/p75 pocket. This structural information was invaluable for guiding the subsequent optimization process.
The design strategy focused on modifying the initial quinoline (B57606) scaffold to enhance its interactions with key residues in the binding pocket and improve its antiviral potency. The core structure of the LEDGINs features a carboxylic acid group that mimics the critical interaction of LEDGF/p75's Asp366 with residues Thr174 and Glu170 at the base of the integrase pocket. nih.gov The quinoline ring itself fits into the hydrophobic cavity, making favorable contacts.
Structure-activity relationship (SAR) studies were systematically performed to explore modifications at various positions of the quinoline ring. This led to the synthesis and evaluation of numerous analogs, including the highly potent "LEDGIN 6" (referred to as compound 6 in the initial publication). nih.gov This optimization led to compounds with significantly improved potency, moving from micromolar to submicromolar and even nanomolar activity against HIV-1 replication. asm.org These potent analogs, like this compound, effectively block the interaction with LEDGF/p75 in biochemical assays and inhibit HIV-1 integration in cell culture. nih.govasm.org A 1.84 Å resolution crystal structure of an early lead compound bound to the integrase pocket confirmed that the molecule binds exactly as designed, validating the entire rational design approach. nih.gov
| Compound Series | Key Structural Features | Mechanism of Action |
| LEDGINs | 2-(quinolin-3-yl)acetic acid core | Binds to the LEDGF/p75 binding pocket on the HIV-1 integrase dimer, allosterically inhibiting the protein-protein interaction. |
| Acylhydrazones | Central N-acylhydrazone linker with aromatic groups | Occupies the LEDGF/p75 binding site, disrupting the protein-protein interaction. |
Molecular Mechanisms of Action of Ledgf/p75 in Inhibitor 6d and Analogous Compounds
Detailed Binding Mode of LEDGINs/ALLINIs to HIV-1 Integrase
Specific Interactions of Inhibitor-6d within the LEDGF/p75 Binding Pocket
The efficacy of LEDGF/p75-IN Inhibitor-6d is rooted in its precise molecular interactions within the hydrophobic binding pocket on the integrase CCD. nih.gov The inhibitor orients itself to mimic the key interactions made by the Integrase Binding Domain (IBD) of the LEDGF/p75 protein. researchgate.net Structural studies of analogous compounds reveal a conserved binding mode. A critical feature is the formation of a hydrogen bond between the inhibitor's carboxylate group and the main chain amides of two key amino acid residues, Glu170 and His171, in one of the integrase monomers. nih.gov
Furthermore, a halogen-substituted phenyl ring, a common feature in potent LEDGINs, often engages in interactions with residues such as Ala128 and Trp131. nih.govresearchgate.net The binding is further stabilized by a network of hydrophobic interactions between different moieties of the inhibitor and surrounding amino acid residues within the pocket, which can include Tyr99, Thr125, Thr174, and Met178. rsc.org These specific contacts collectively anchor the inhibitor, enabling it to effectively outcompete the native binding partner, LEDGF/p75. nih.gov
| Interacting Residue (HIV-1 IN) | Type of Interaction with Inhibitor |
| Glu170 & His171 | Hydrogen bonding with inhibitor's carboxylate group. |
| Ala128 & Trp131 | Interaction with halogenated phenyl ring. |
| Tyr99, Thr125, Thr174, Met178 | Hydrophobic interactions. |
Primary Effect: Disruption of the HIV-1 Integrase-LEDGF/p75 Protein-Protein Interaction
The principal mechanism of action for this compound and other LEDGINs is the direct and competitive disruption of the protein-protein interaction (PPI) between HIV-1 integrase and the cellular cofactor LEDGF/p75. nih.govasm.orgnih.govnih.gov The LEDGF/p75 protein is essential for efficient HIV-1 replication, acting as a molecular tether that guides the viral pre-integration complex (PIC) to transcriptionally active regions of the host cell's genome. nih.govacs.org This directed integration is a hallmark of lentiviral replication.
By physically occupying the LEDGF/p75 binding pocket on the integrase dimer, Inhibitor-6d and its analogs effectively block the docking of the LEDGF/p75 Integrase Binding Domain (IBD). nih.govnih.govnih.gov This blockade severs the physical link between the virus's enzymatic machinery and the host's chromatin. nih.govnih.gov Consequently, the integration process is severely impaired, leading to a potent block in the establishment of a productive viral infection. asm.orgnih.gov This inhibition of a critical host-virus interaction represents a key therapeutic strategy. rsc.org
Secondary Effect: Modulation of HIV-1 Integrase Quaternary Structure and Multimerization
In addition to their primary role as PPI inhibitors, LEDGINs, including Inhibitor-6d, exhibit a crucial secondary mechanism of action by modulating the quaternary structure of HIV-1 integrase. asm.orgnih.gov This effect manifests during both the early and late stages of the viral life cycle. nih.govresearchgate.net
Induction of Aberrant Integrase Hyper-Multimerization
LEDGINs act as a form of "molecular glue" that promotes an aberrant, premature, and uncontrolled multimerization of integrase molecules. nih.govnih.govasm.org The binding of the inhibitor to the CCD dimer interface induces a conformational change that exposes a secondary binding site involving the C-terminal domain (CTD) of another integrase protomer. asm.orgnih.gov This leads to the formation of long-chain, catalytically inactive polymers or aggregates of integrase. asm.orgnih.gov This inhibitor-induced hyper-multimerization is a key aspect of their antiviral activity, particularly during the late phase of replication, where it disrupts the proper assembly of new virions. nih.govresearchgate.netnih.gov The resulting viral particles produced in the presence of these inhibitors are often morphologically defective and non-infectious. nih.govresearchgate.net
Consequences for Integrase Catalytic Activities (e.g., Strand Transfer and 3'-Processing)
The allosteric binding and subsequent induction of hyper-multimerization by LEDGINs have profound consequences for the catalytic functions of HIV-1 integrase. nih.govnih.gov The two key catalytic steps are 3'-processing, where the terminal dinucleotides are cleaved from the viral DNA ends, and strand transfer, the covalent insertion of the processed viral DNA into the host genome. nih.gov
The conformational state stabilized by the inhibitor and the formation of large, inactive oligomers prevent the proper assembly of the functional integrase tetramer required for catalytic activity. nih.govnih.gov As a result, LEDGINs allosterically inhibit both 3'-processing and strand transfer reactions. nih.govnih.gov This dual blockade of catalytic function, which occurs in addition to the disruption of the LEDGF/p75 interaction, contributes significantly to the potent, multi-modal antiviral profile of this class of compounds. asm.orgnih.govnih.gov
Dual-Phase Inhibition: Early and Late Effects on the HIV-1 Replication Cycle
Inhibitors of the LEDGF/p75-integrase (IN) interaction, such as the 2-(quinolin-3-yl)acetic acid derivative class to which this compound belongs, exhibit a distinctive dual-phase mechanism of action against the HIV-1 replication cycle. These allosteric integrase inhibitors (ALLINIs) impact both the early and late stages of viral replication, a characteristic that distinguishes them from traditional integrase strand transfer inhibitors (INSTIs).
The early-phase inhibition targets the integration of the viral DNA into the host cell's genome. By binding to a pocket on the HIV-1 integrase that is also the binding site for the cellular cofactor LEDGF/p75, these inhibitors competitively block the IN-LEDGF/p75 interaction. This interaction is critical for tethering the viral pre-integration complex to the host chromatin, thereby guiding the integration process into active transcription units. By disrupting this interaction, ALLINIs prevent the stable association of the viral DNA with the host genome, effectively halting the integration step.
The late-phase inhibition occurs after the virus has integrated its genetic material and the host cell begins to produce new viral components. ALLINIs have been shown to induce aberrant multimerization of integrase within the newly forming virions. nih.govnih.gov This drug-induced hyper-multimerization of IN disrupts the normal process of viral particle morphogenesis and maturation. nih.gov Specifically, it can interfere with the proper formation of the viral core and the correct packaging of the viral genomic RNA. Consequently, the progeny virions produced in the presence of these inhibitors are often non-infectious.
Research has consistently shown that the late-phase antiviral effect of these inhibitors is significantly more potent than their early-phase effect. asm.orgmdpi.comnih.gov This is often reflected in the 50% effective concentration (EC50) values, where a much lower concentration of the drug is required to inhibit the late-stage events compared to the early-stage integration. The higher concentration of LEDGF/p75 in the nucleus of the target cell is thought to compete with the inhibitor for binding to integrase, thereby reducing the inhibitor's potency during the early, integration phase of the viral life cycle. nih.gov
The dual mechanism of action, inhibiting both early and late stages of HIV-1 replication, makes this class of compounds a subject of significant interest in the development of new antiretroviral therapies.
Numerous studies have quantified the differential effects of ALLINIs on the early and late phases of HIV-1 replication. The data consistently demonstrates a more pronounced inhibition of the late phase.
For instance, the prototypical quinoline (B57606) ALLINI, BI-D, has been shown to have an EC50 value of approximately 2.4 µM for inhibiting the early phase of HIV-1 replication, while its EC50 for inhibiting the late phase is around 0.9 µM. nih.gov Another study reported an even more significant difference for BI-D, with an early-phase EC50 of 1.17 µM and a late-phase EC50 of 0.089 µM, representing a roughly 13-fold increase in potency during the late stage. nih.gov
Similarly, for the compound CX05045, the EC50 for blocking HIV integration (early phase) was determined to be 4.45 µM, whereas the EC50 for inhibiting virion infectivity (a measure of the late-phase effect) was 1.46 µM. nih.gov
The table below summarizes the EC50 values for several analogous compounds, highlighting the more potent late-phase activity.
| Compound | Early Phase EC50 (µM) | Late Phase EC50 (µM) | Fold Difference (Early/Late) |
| BI-D | 2.4 nih.gov | 0.9 nih.gov | 2.7 |
| BI-D | 1.17 nih.gov | 0.089 nih.gov | 13.1 |
| CX05045 | 4.45 nih.gov | 1.46 nih.gov | 3.0 |
Further research has explored the impact of these inhibitors in single-round versus multiple-round infection assays, which can also delineate the early versus the combined early and late effects. For a series of compounds including BDM-2 and MUT871, the EC50 values in single-round infectivity assays (primarily reflecting early-phase inhibition) were in the micromolar range (0.63 to 9.2 µM). asm.org In contrast, in multiple-round infection assays (reflecting both early and late-phase inhibition), the EC50 values for the same compounds were in the nanomolar range (3.1 to 51 nM), demonstrating a substantial increase in potency when the late-phase effect is included. asm.org
The following table presents the EC50 values from single-round and multiple-round assays for selected compounds, further illustrating the potent dual-phase inhibition.
| Compound | Single-Round Assay EC50 (µM) | Multiple-Round Assay EC50 (nM) |
| BI-224436 | Not Reported | ~30 (Ratio) |
| S-I-82 | 9.2 asm.org | ~800 (Ratio) |
| BDM-2 | 1.4 asm.org | 8.7 asm.org |
| MUT871 | 0.63 asm.org | 3.1 asm.org |
These findings underscore the multimodal way in which LEDGF/p75-IN inhibitors interfere with the HIV-1 life cycle, with the predominant effect being the disruption of viral maturation.
Antiviral Efficacy and Preclinical Biological Impact
Inhibition of HIV-1 Replication in Diverse Cell Culture Systems
LEDGF/p75-IN inhibitor-6d and related LEDGINs have demonstrated potent inhibition of HIV-1 replication across various cell culture models. These compounds effectively block the replication of both laboratory-adapted HIV-1 strains and clinical isolates. plos.orgnih.gov The mechanism of action involves binding to the LEDGF/p75-binding pocket on the HIV-1 integrase, which not only prevents the interaction with the host factor but also allosterically inhibits the catalytic activity of integrase. nih.govnih.gov More potent analogues of the initial 2-(quinolin-3-yl)acetic acid derivatives have been developed with nanomolar activity, allowing for comprehensive virological assessment. nih.gov The inhibitory effect is observed in both single-round and multiple-round infection assays. plos.org
| Inhibitor Class | Mechanism of Action | Effect on HIV-1 Replication |
| LEDGINs/ALLINIs | Binds to the LEDGF/p75-binding pocket of HIV-1 integrase, blocking its interaction with the host protein LEDGF/p75 and allosterically inhibiting integrase's catalytic function. nih.govnih.gov | Potent inhibition of both laboratory-adapted and clinical HIV-1 strains in various cell culture systems. plos.orgnih.gov |
Impact on HIV-1 Integration Dynamics
A primary consequence of inhibiting the LEDGF/p75-IN interaction is the significant alteration of HIV-1 integration patterns.
Normally, LEDGF/p75 tethers the HIV-1 pre-integration complex to chromatin, directing integration into actively transcribed genes. nih.govharvard.edu By blocking this interaction, this compound and other LEDGINs suppress the preferential integration of viral DNA into these genic regions. nih.govresearchgate.netfao.orgmdpi.com This effect is similar to what is observed in cells where LEDGF/p75 has been depleted. nih.govresearchgate.netfao.orgmdpi.com
In the presence of LEDGINs, the few integration events that still occur are redirected away from active transcription units. nih.govnih.gov Research has shown that this retargeting shifts the proviral integration sites towards repressive chromatin environments. nih.gov This altered integration profile is a key aspect of the inhibitor's mechanism, influencing the subsequent transcriptional activity of the integrated provirus.
Effects on Viral Particle Assembly and Infectivity of Progeny Virions
Beyond the early stages of infection, LEDGF/p75-IN inhibitors exert a potent effect on the late stages of the viral life cycle. nih.govresearchgate.netfao.orgresearchgate.netmdpi.com This is considered their primary mode of action. nih.gov These inhibitors induce aberrant hyper-multimerization of integrase, which disrupts the normal process of viral particle morphogenesis. nih.govresearchgate.netfao.orgresearchgate.netmdpi.com This leads to the production of non-infectious progeny virions. nih.govnih.gov The resulting viral particles are morphologically aberrant and unable to complete subsequent rounds of infection. nih.govresearchgate.netfao.orgmdpi.com The host protein LEDGF/p75 has been found to be incorporated into HIV-1 particles through its interaction with integrase, and inhibition of this interaction prevents its inclusion. nih.gov
| Effect | Description |
| Aberrant IN Hyper-multimerization | Induces improper aggregation of integrase within the budding viral particle. nih.govresearchgate.netfao.orgresearchgate.netmdpi.com |
| Disrupted Particle Morphogenesis | Leads to the formation of structurally abnormal viral cores. nih.govresearchgate.netfao.orgmdpi.com |
| Reduced Infectivity of Progeny Virions | Produced viral particles are non-infectious and incapable of establishing a new infection. nih.govnih.gov |
Activity Profiles Against Drug-Resistant HIV-1 Strains, including Integrase Strand Transfer Inhibitor (INSTI)-Resistant Variants
A significant advantage of LEDGF/p75-IN inhibitors is their activity against HIV-1 strains that are resistant to other classes of antiretroviral drugs. Because they bind to a site on integrase that is distinct from the catalytic active site targeted by INSTIs like raltegravir (B610414) and elvitegravir, there is no cross-resistance. nih.govnih.gov LEDGINs remain fully active against HIV-1 mutants that are resistant to INSTIs. nih.govnih.gov This distinct mechanism of action makes them a promising new class of inhibitors for treatment-experienced patients. nih.gov
Influence on HIV-1 Latency Establishment and Reversal in Cellular Models
The retargeting of HIV-1 integration by LEDGINs has important implications for the establishment and maintenance of viral latency. By directing integration away from actively transcribed genes and towards more repressive chromatin regions, these inhibitors can promote a state of deeper latency for the integrated provirus. nih.gov This results in a silent HIV reservoir that is less susceptible to reactivation by latency-reversing agents (LRAs). nih.govnih.gov Studies have shown that depletion of LEDGF/p75 itself can hinder HIV-1 reactivation. nih.govnih.gov Therefore, by mimicking this effect, LEDGF/p75-IN inhibitors could potentially contribute to a "block-and-lock" strategy, aiming to permanently silence the latent reservoir. biorxiv.org
Structural Biology and Biophysical Characterization of Ledgf/p75 in Inhibitor 6d and Analogs
X-ray Crystallography of Integrase-Inhibitor Co-Crystal Structures
High-resolution X-ray crystallography has been instrumental in elucidating the precise binding mode of LEDGF/p75-IN inhibitors at the atomic level. While the specific crystal structure for Inhibitor-6d is often presented in the context of its analogs, the collective data provide a clear picture of its interaction within the LEDGF/p75 binding pocket on the HIV-1 integrase catalytic core domain (CCD).
These inhibitors, including LEDGIN-6, are 2-(quinolin-3-yl)acetic acid derivatives that function as small-molecule protein-protein interaction inhibitors (SMPPIIs). researchgate.netresearchgate.net They effectively mimic the key interactions of the integrase binding domain (IBD) of LEDGF/p75. researchgate.net
Key Interactions:
Binding Site: The inhibitors bind to a V-shaped pocket at the dimer interface of the integrase CCD. nsf.gov This is the same site occupied by the IBD of LEDGF/p75.
Mimicry of LEDGF/p75: The phenyl, acid, and chlorine groups of LEDGIN-6 are positioned to substitute for the side chains of critical LEDGF/p75 residues Ile365, Asp366, and Leu368, respectively. researchgate.net
Hydrogen Bonding: A crucial hydrogen bond is formed between the inhibitor and the backbone amine of Ile365 of the IBD. nih.gov This interaction is vital for the binding of other small molecules and peptides to this site. nih.gov
Induced Interface: The binding of these allosteric inhibitors creates a novel interface between the integrase CCD and the C-terminal domain (CTD). The inhibitor acts as a "molecular glue," engaging a triad (B1167595) of invariant HIV-1 IN CTD residues: Tyr226, Trp235, and Lys266, which nucleates the CTD-CCD interaction. nih.gov
The crystallographic data for analogs of Inhibitor-6d have been deposited in the Protein Data Bank (PDB) under various accession codes, providing a structural blueprint for the rational design of new and improved inhibitors.
Table 1: Representative PDB Entries for HIV-1 Integrase in Complex with Allosteric Inhibitors
| PDB ID | Description | Resolution (Å) |
| 6L0C | Crystal structure of HIV-1 Integrase catalytic core domain (A128T/K173Q/F185K) | 2.10 |
| 1EXQ | Crystal structure of the HIV-1 integrase catalytic core domain | 1.60 |
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein-ligand interactions in solution, providing valuable information on binding affinity, kinetics, and the specific residues involved in the interaction. Chemical Shift Perturbation (CSP) is a commonly used NMR method to map the binding site of a ligand on a protein. nih.govresearchgate.net
In the context of LEDGF/p75-IN inhibitors, NMR studies, particularly 1H-15N Heteronuclear Single Quantum Coherence (HSQC) experiments, would be employed to monitor changes in the chemical shifts of backbone amide protons and nitrogens of the integrase upon titration with Inhibitor-6d.
Expected Observations from NMR Binding Analysis:
Chemical Shift Perturbations: Significant chemical shift changes would be expected for integrase residues located within and around the LEDGF/p75 binding pocket, confirming the binding location identified by X-ray crystallography.
Affinity Determination: By titrating the inhibitor and monitoring the chemical shift changes, the dissociation constant (Kd) of the inhibitor-integrase interaction can be determined. For ligands with affinities where the off-rate is faster than the chemical shift difference (typically Kd weaker than ~3µM), the observed chemical shift is a population-weighted average of the free and bound states, allowing for accurate Kd determination. nih.gov
Conformational Exchange Dynamics: The rate of exchange between the free and bound states of the inhibitor can also be inferred from the NMR spectra. Slow to intermediate exchange rates can lead to line broadening of the NMR signals. nih.govnih.gov
Biophysical Characterization of Inhibitor-Induced Conformational Changes and Multimerization States of Integrase
A hallmark of LEDGF/p75-IN inhibitors is their ability to induce aberrant, higher-order multimerization of HIV-1 integrase. researchgate.netresearchgate.net This allosteric effect is a key component of their antiviral activity, particularly in the late stages of the viral life cycle where it disrupts virion maturation. nih.gov Various biophysical techniques are employed to characterize these inhibitor-induced changes.
Inhibitor-Induced Multimerization:
Mechanism: These allosteric inhibitors bind to the integrase dimer interface at the LEDGF/p75 binding pocket, stabilizing the interaction between integrase subunits and promoting aberrant, higher-order multimerization. researchgate.netresearchgate.net This is in contrast to the functional tetramer formation that is required for the integration process.
Consequences: The induced hyper-multimerization of integrase impairs the formation of the stable synaptic complex (SSC) and inhibits the binding of LEDGF/p75. researchgate.net In infected cells, this leads to the production of eccentric, non-infectious viral particles. researchgate.net
Biophysical Techniques for Characterization:
Dynamic Light Scattering (DLS): This technique can be used to assess the size and distribution of particles in solution, providing a rapid method to detect inhibitor-induced aggregation of integrase.
Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): This method provides accurate measurements of the molar mass of proteins and protein complexes in solution, allowing for the quantitative analysis of different oligomeric states of integrase in the presence and absence of the inhibitor.
Analytical Ultracentrifugation (AUC): AUC is a powerful technique for determining the hydrodynamic properties of macromolecules, including their size, shape, and oligomeric state. It can be used to study the equilibrium of different integrase oligomers and how this is shifted by the binding of Inhibitor-6d.
Studies have shown that the cellular cofactor LEDGF/p75 can competitively reverse the aberrant, higher-order multimerization of integrase induced by allosteric inhibitors, including LEDGIN-6. rcsb.org This highlights the dynamic interplay between the inhibitor, integrase, and its natural binding partner.
Structure Activity Relationship Sar and Computational Modeling
Quantitative Structure-Activity Relationship (QSAR) Models for LEDGF/p75-IN Inhibitors
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the structural or physicochemical properties of a series of compounds with their biological activity. wikipedia.org In the context of LEDGF/p75-IN inhibitors, QSAR studies have been developed to predict the bioactivity of novel compounds, thereby streamlining the drug discovery process. researchgate.net
These computational models are built using datasets of inhibitors with known bioactivities. For instance, a study involving 190 inhibitors of the LEDGF/p75-IN interaction utilized their bioactivities to develop predictive QSAR models. researchgate.net The correlation coefficients for the developed models were significant, indicating a good predictive ability for the half-maximal inhibitory concentration (pIC50). researchgate.net Such models are valuable for virtually screening large compound libraries to identify potential hits and for prioritizing synthesized compounds for biological testing. By establishing a quantitative link between molecular features and inhibitory potency, QSAR helps in understanding which properties are crucial for activity, guiding the rational design of more effective inhibitors. nih.govnih.gov
Identification of Key Molecular Descriptors and Pharmacophoric Features Governing Inhibitory Activity
The effectiveness of LEDGF/p75-IN inhibitors is governed by specific molecular features that facilitate high-affinity binding to the integrase dimer interface. Computational analyses have identified several key molecular descriptors and pharmacophoric features that are crucial for inhibitory activity.
Molecular Descriptors: QSAR studies have revealed that properties related to hydrogen bonding, atomic charges, and electronegativity are important in predicting the activity of these inhibitors. researchgate.net Specifically, the presence of hydrogen bond acceptors and the electronic properties of π systems play a significant role. researchgate.net
Pharmacophoric Features: A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For LEDGINs/ALLINIs, pharmacophore models have been developed based on the key interactions observed in crystal structures of the LEDGF/p75-IN complex. nih.govnih.gov These models often mimic the critical LEDGF/p75 residues responsible for the interaction, such as Isoleucine-365 (Ile365) and Aspartic acid-366 (Asp366). asm.orgnih.gov
The common pharmacophoric features shared by most potent ALLINIs include:
A central aromatic scaffold: This core structure, often a quinoline (B57606) or a related heterocycle, serves as the foundation for positioning other key functional groups. asm.org
An acidic group: Typically a carboxylic acid, this group forms critical hydrogen bonds with backbone amides in the integrase pocket, specifically near residues His171 and Glu170, mimicking the interaction of Asp366 of LEDGF/p75. mdpi.comresearchgate.net
A bulky hydrophobic group: This moiety occupies a hydrophobic pocket at the CCD dimer interface, making important van der Waals contacts. asm.orgresearchgate.net In many quinoline-based inhibitors, this group is attached to the central scaffold and can be optimized to interact with residues like Trp132. mdpi.com
An aliphatic side chain: This chain, often a tert-butoxyl group, buries into the hydrophobic interface between the two integrase subunits. asm.orgresearchgate.net
| Pharmacophoric Feature | Description | Key Interacting IN Residues | Mimicked LEDGF/p75 Residue |
|---|---|---|---|
| Acidic Group (e.g., Carboxylate) | Acts as a hydrogen bond acceptor. | Glu170, His171, Thr174 | Asp366 |
| Bulky Hydrophobic Group | Occupies a hydrophobic pocket, forming van der Waals interactions. | Trp132, Leu102 | Ile365 |
| Central Aromatic Scaffold | Provides the structural framework and can engage in π-stacking interactions. | Ala128, Ala129, Trp132 | - |
| Aliphatic Side Chain (e.g., tert-butoxyl) | Engages a hydrophobic region at the dimer interface. | Met101, Leu102, Thr125 | - |
Molecular Docking and Molecular Dynamics Simulations to Elucidate Inhibitor-Integrase Interactions
Computational techniques like molecular docking and molecular dynamics (MD) simulations are essential tools for visualizing and understanding the interactions between inhibitors and HIV integrase at an atomic level. researchgate.netnih.gov
Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov For LEDGF/p75-IN inhibitors, docking studies are used to screen virtual libraries of compounds and to predict the binding poses of newly designed molecules within the pocket on the integrase CCD dimer. researchgate.net These simulations have confirmed that inhibitors like the 2-(quinolin-3-yl)acetic acid derivatives bind in the LEDGF/p75-binding pocket. researchgate.net The carboxylate moiety of these inhibitors forms hydrogen bonds with the backbone of residues Glu170 and His171, which is a crucial interaction for anchoring the molecule in the binding site. researchgate.net
Molecular Dynamics (MD) Simulations: While docking provides a static snapshot of the binding pose, MD simulations offer a dynamic view of the complex over time. wikipedia.orgnih.gov By simulating the movements of atoms in the protein-ligand complex, MD can assess the stability of the predicted binding mode, reveal the role of water molecules, and provide insights into conformational changes that may occur upon inhibitor binding. nih.govmdpi.com For ALLINIs, MD simulations help to confirm that the key interactions predicted by docking, such as hydrogen bonds and hydrophobic contacts, are maintained throughout the simulation, indicating a stable binding mode. This dynamic understanding is crucial for accurately predicting binding affinities and for refining inhibitor design. researchgate.net
Scaffold-Based Design and Lead Optimization Strategies for Potent LEDGINs/ALLINIs
The discovery of initial lead compounds that bind to the LEDGF/p75 pocket on integrase has paved the way for extensive scaffold-based design and lead optimization efforts. The goal is to improve properties such as potency, selectivity, and pharmacokinetic profiles. youtube.com
Scaffold-Based Design: This approach involves using a known chemical core (scaffold) that has demonstrated activity and modifying it to enhance its properties. The quinoline scaffold has been a particularly fruitful starting point for many potent ALLINIs. nih.govmdpi.com Rational design strategies often employ pharmacophore-guided scaffold replacement, where a new core structure is designed to present the key interacting functional groups in the correct spatial orientation. rsc.org This has led to the development of diverse chemical series that all target the same allosteric site on integrase. asm.org
| Compound Series | Scaffold | Key Optimization Strategy | Resulting Improvement |
|---|---|---|---|
| Quinoline-based ALLINIs | 2-(Quinolin-3-yl)acetic acid | Substitution at positions 4, 6, 7, and 8 of the quinoline ring. | Enhanced IN multimerization properties and antiviral potency. mdpi.com |
| CX14442 | Quinoline | Introduction of a tert-butyl ether at position 6. | 10-fold increase in potency by better filling a hydrophobic pocket. nih.gov |
| BI-D and Pirmitegravir (B10860339) | Quinoline and Pyrrolopyridine | Optimization of aromatic scaffold for improved interactions with IN CTD residues (Tyr226, Trp235, Lys266). | High potency and potential to overcome resistance mutations in the CCD pocket. asm.org |
| CAB derivatives | Indolylthio-benzamide | Pharmacophore-guided design to mimic an integrase alpha-helix, targeting LEDGF/p75. | Moderate inhibition of the LEDGF/p75-IN interaction. rsc.org |
Viral Resistance Mechanisms to Ledgf/p75 in Inhibitors
Characterization of Integrase Mutations Conferring Resistance to ALLINIs (e.g., A128T)
Selection of HIV-1 strains under the pressure of ALLINIs has consistently led to the identification of specific mutations within the integrase enzyme. The most frequently observed and well-characterized of these is the A128T substitution in the catalytic core domain (CCD) of HIV-1 IN. nih.govplos.org This mutation has been identified in both early and late-stage viral passages during in vitro resistance selection studies with various ALLINI compounds. nih.gov
The A128T mutation is a primary mechanism of resistance to a broad range of ALLINIs. nih.govplos.org While it is the most common, other mutations in the vicinity of the ALLINI binding site have also been reported, often in combination with A128T, such as the Y99H substitution. asm.orgbiorxiv.org For instance, the HIV-1 variant with both Y99H and A128T mutations in integrase (HIV-1(Y99H/A128T IN)) has been shown to confer significant resistance to the ALLINI pirmitegravir (B10860339). asm.orgnih.gov Studies have also identified other resistance-associated mutations like T174I, N222K, and H171Q. asm.orgeuropa.eu
The impact of these mutations on viral fitness is an important consideration. The A128T mutation alone has a moderate impact on the replicative capacity of the virus. asm.org Similarly, the combined Y99H/A128T mutations only partially reduce HIV-1 infectivity. asm.org This suggests that the virus can tolerate these changes without a significant loss of its fundamental functions, allowing the resistant variants to propagate.
| Mutation | Location | Effect on ALLINI Susceptibility | Impact on Viral Fitness |
|---|---|---|---|
| A128T | IN Catalytic Core Domain (CCD) | Confers broad resistance to many ALLINIs. nih.govplos.org | Moderate impact on replication. asm.org |
| Y99H/A128T | IN Catalytic Core Domain (CCD) | Confers >150-fold resistance to Pirmitegravir. asm.orgnih.gov | ~55% less infectious compared to Wild-Type HIV-1. asm.org |
| T174I | IN | High-level resistance to some INLAIs. europa.eu | Greatest negative impact on replication fitness among tested mutations. asm.org |
| Y99H | IN Catalytic Core Domain (CCD) | Contributes to resistance, often in combination with A128T. asm.orgasm.org | Moderate impact on replication fitness. asm.org |
| N222K | IN | Moderate resistance to some INLAIs. asm.orgeuropa.eu | Moderate impact on replication fitness. asm.org |
| H171Q | IN | Moderate resistance to some INLAIs. asm.org | Moderate impact on replication fitness. asm.org |
Mechanistic Basis of Resistance: Impact on Inhibitor Binding Affinity and Integrase Multimerization Induction
The primary mechanism of action for ALLINIs is not simply the inhibition of the IN-LEDGF/p75 interaction, but rather the induction of aberrant, non-functional IN hyper-multimerization during virion maturation. nih.govmdpi.com The A128T resistance mutation has been instrumental in elucidating this primary mechanism. plos.orgasm.org
Strikingly, the A128T substitution does not significantly impair the binding of ALLINIs to the LEDGF/p75 binding pocket on the IN dimer. nih.govnih.gov Studies have shown that the mutation has only a minor effect on the IC50 values of ALLINIs for inhibiting the IN-LEDGF/p75 interaction. nih.govacs.org The hydrogen bonding that mimics the IN-LEDGF/p75 interaction remains largely unaffected by the A128T substitution. nih.govnih.gov
Instead, the core of the resistance mechanism lies in how the mutation affects the subsequent steps. The A128T mutation alters the positioning of the bound inhibitor within the IN dimer interface. nih.govohiolink.edu This altered positioning prevents the ALLINI from effectively bridging different IN subunits to promote the formation of aberrant, higher-order oligomers. nih.govohiolink.edu Consequently, while the inhibitor can still bind, it fails to induce the hyper-multimerization that is lethal to the virus. nih.govnih.gov In essence, the A128T IN mutant is substantially more resistant to inhibitor-induced hyper-multimerization than the wild-type IN. asm.orgbiorxiv.org
Further research into the combined Y99H/A128T mutations has revealed a more complex mechanism involving the C-terminal domain (CTD) of integrase. These mutations introduce a steric hindrance at the interface between the CCD and the CTD, which is mediated by the inhibitor. asm.orgbiorxiv.org This interference compromises the binding of the CTD to the CCD-inhibitor complex, a crucial step for the induction of hyper-multimerization. asm.orgbiorxiv.org As a result, the INY99H/A128T mutant is significantly less susceptible to the aberrant multimerization induced by the ALLINI pirmitegravir. asm.orgnih.gov
| Mutation | Impact on ALLINI Binding | Impact on IN Multimerization | Primary Resistance Mechanism |
|---|---|---|---|
| A128T | Does not significantly alter inhibitor binding affinity. nih.gov | Confers marked resistance to ALLINI-induced aberrant multimerization. nih.govnih.gov | Alters inhibitor positioning, preventing the promotion of higher-order IN oligomers. nih.govohiolink.edu |
| Y99H/A128T | Does not substantially affect direct binding of pirmitegravir to the CCD dimer. asm.orgbiorxiv.org | Substantially less susceptible to pirmitegravir-induced hyper-multimerization. asm.orgnih.gov | Introduces steric hindrance at the CCD-CTD interface, compromising CTD binding to the inhibitor-bound CCD complex. asm.orgbiorxiv.org |
Interactions with Host Cellular Factors Beyond Ledgf/p75
Role of Hepatoma-derived Growth Factor Related Protein 2 (HRP-2) in HIV-1 Integration and LEDGIN Activity
Hepatoma-derived Growth Factor Related Protein 2 (HRP-2) is the only other cellular protein besides LEDGF/p75 that contains an IBD plos.orgnih.gov. In the absence of LEDGF/p75, HRP-2 can function as a cofactor for HIV-1 IN nih.gov. While endogenous HRP-2 only weakly supports HIV-1 replication in cells depleted of LEDGF/p75, its overexpression can rescue viral replication and restore integration into active genes to levels seen in wild-type cells nih.gov. This suggests that HRP-2 can compensate for the absence of LEDGF/p75, and the residual preference for integration into active genes in LEDGF/p75 knockout cells can be attributed to HRP-2 nih.gov.
Crucially, inhibitors of the LEDGF/p75-IN interaction, known as LEDGINs, have been shown to remain active even in the absence of LEDGF/p75. This is because they can also block the interaction between HIV-1 IN and the IBD of HRP-2 plos.orgnih.gov. This dual inhibitory action ensures that even if the virus attempts to utilize HRP-2 as an alternative tethering factor, the antiviral activity of these inhibitors is maintained plos.org. The ability of LEDGINs to disrupt the HIV-1 IN interaction with both LEDGF/p75 and HRP-2 underscores their potential as robust antiretroviral agents.
| Host Factor | Role in HIV-1 Integration | Effect of LEDGINs |
|---|---|---|
| LEDGF/p75 | Primary cellular tether for HIV-1 integrase, guiding integration into active genes. | Inhibit the interaction between LEDGF/p75 and HIV-1 integrase. |
| HRP-2 | Acts as an alternative tether for HIV-1 integrase in the absence of LEDGF/p75. | Inhibit the interaction between HRP-2 and HIV-1 integrase, maintaining antiviral activity. |
Analysis of Inhibitor Efficacy in LEDGF/p75-Depleted Cellular Systems
Studies in cellular systems where LEDGF/p75 has been depleted or knocked out have been instrumental in understanding the efficacy and mechanism of action of LEDGF/p75-IN inhibitors. In the absence of LEDGF/p75, the replication of laboratory strains of HIV-1 is severely delayed, although a residual level of replication can be observed plos.orgnih.gov. This residual replication is predominantly mediated by HRP-2 plos.orgnih.gov.
Importantly, LEDGINs, the class of inhibitors to which inhibitor-6d belongs, effectively block this residual HIV-1 replication in LEDGF/p75 knockout cells plos.org. This demonstrates that the antiviral activity of these compounds is not solely dependent on the presence of LEDGF/p75. Allosteric integrase inhibitors (ALLINIs), a class that includes LEDGINs, are known to suppress HIV-1 integration into host genes, a phenomenon also observed in cells depleted of LEDGF/p75 harvard.edumdpi.com. The continued efficacy of these inhibitors in LEDGF/p75-depleted systems highlights their robust mechanism of action, which involves not only blocking the primary tethering factor but also the secondary or compensatory pathways involving HRP-2 plos.orgnih.gov. Furthermore, the disruption of the IN-LEDGF/p75 interaction through either genetic knockout or the use of ALLINIs has been shown to lead to an increase in HIV-1 antisense RNA, which is associated with viral latency biorxiv.org.
| Cellular System | Effect on HIV-1 Replication | Efficacy of LEDGINs |
|---|---|---|
| Wild-Type Cells | Normal replication, integration directed by LEDGF/p75. | Potent inhibition of HIV-1 replication. |
| LEDGF/p75-Depleted/Knockout Cells | Severely delayed replication, with residual replication mediated by HRP-2. | Remain active and inhibit residual HIV-1 replication. |
Broader Implications for LEDGF/p75 Interactome Regulation and Function
The inhibition of the LEDGF/p75-IN interaction has broader implications that extend beyond its role in HIV-1 replication, affecting the regulation and function of the broader LEDGF/p75 interactome. LEDGF/p75 is a multifunctional protein involved in essential cellular processes such as transcription, mRNA splicing, and DNA repair nih.gov. It interacts with a variety of cellular proteins, including transcription factors and chromatin remodeling proteins, through its C-terminal IBD nih.gov.
Targeting the IBD of LEDGF/p75 with inhibitors could therefore have wider cellular consequences. For instance, LEDGF/p75 plays a significant role in the DNA damage response (DDR). Cells deficient in LEDGF/p75 show decreased proliferation and migration, and increased sensitivity to DNA damaging agents mdpi.comresearchgate.net. Depletion of LEDGF/p75 leads to a reduction in the recruitment of downstream DDR proteins, suggesting a role in homology-directed DNA repair mdpi.com. Untreated LEDGF knockout cells have been observed to have an increased amount of DNA fragmentation mdpi.com. These findings suggest that inhibitors targeting the LEDGF/p75 IBD might modulate cellular responses to DNA damage and could potentially be repurposed for cancer treatment, where LEDGF/p75 is often overexpressed and contributes to chemoresistance nih.gov. The LEDGF/p75 interactome is also implicated in the survival and aggressive properties of cancer cells, and its disruption could offer novel therapeutic strategies mdpi.com.
Methodological Approaches for Studying Ledgf/p75 in Inhibitor 6d and Its Class
Homogeneous Time-Resolved Fluorescence (HTRF) Assays for Protein-Protein Interaction Inhibition
Homogeneous Time-Resolved Fluorescence (HTRF) is a highly sensitive and robust technology widely used in drug discovery for studying molecular interactions. nih.govceltarys.com It combines Fluorescence Resonance Energy Transfer (FRET) with time-resolved (TR) measurement, which effectively reduces background noise from buffer components or cell lysates. revvity.com The assay involves a donor fluorophore (typically a lanthanide like Europium or Terbium cryptate) and an acceptor fluorophore. When the donor and acceptor are in close proximity, excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. nih.govnih.gov
In the context of the LEDGF/p75-IN interaction, HTRF assays are configured to measure the binding between these two proteins. For instance, HIV-1 integrase might be tagged with the donor fluorophore and LEDGF/p75 with the acceptor. When they interact, a high FRET signal is produced. The addition of an inhibitor like 6d disrupts this interaction, leading to a decrease in the FRET signal in a concentration-dependent manner. This allows for the determination of the inhibitor's potency, typically expressed as the IC50 value, which is the concentration of the inhibitor required to reduce the protein-protein interaction by 50%. nih.govresearchgate.net HTRF assays are amenable to high-throughput screening (HTS) formats, making them ideal for identifying and characterizing large libraries of potential inhibitors. nih.govceltarys.com
Table 1: Principles of HTRF Assay for LEDGF/p75-IN Inhibition
| Component | Description | Role in Assay |
|---|---|---|
| Donor Fluorophore | Typically Europium cryptate, attached to one interacting partner (e.g., HIV-1 IN). | Emits long-lived fluorescence upon excitation. |
| Acceptor Fluorophore | A compatible dye (e.g., XL665), attached to the other partner (e.g., LEDGF/p75). | Accepts energy from the donor when in close proximity and emits a specific signal. |
| LEDGF/p75-IN Inhibitor | A small molecule (e.g., Inhibitor-6d) that binds to the interaction interface. | Disrupts the proximity of the donor and acceptor, leading to a decreased FRET signal. |
| TR-FRET Signal | The ratio of acceptor emission to donor emission, measured after a time delay. | Quantifies the extent of the protein-protein interaction; a lower signal indicates inhibition. |
Biolayer Interferometry (BLI) for Direct Binding Affinity Measurements
Biolayer Interferometry (BLI) is a label-free optical biosensing technique used to measure real-time biomolecular interactions. nih.govharvard.edu The method involves immobilizing one molecule (the ligand) onto the surface of a biosensor tip and then dipping the tip into a solution containing the binding partner (the analyte). frontiersin.org As the analyte binds to the immobilized ligand, the thickness of the molecular layer on the biosensor surface increases, causing a shift in the interference pattern of white light reflected from the tip. harvard.edufrontiersin.org This shift is measured in real-time, providing kinetic data on the association and dissociation rates (k_on and k_off).
For studying LEDGF/p75-IN inhibitors, a typical BLI experiment would involve immobilizing recombinant HIV-1 integrase onto the biosensor. The sensor is then exposed to different concentrations of the inhibitor. The resulting binding data can be used to calculate the equilibrium dissociation constant (K_D), a measure of the affinity of the inhibitor for the integrase protein. nanotempertech.com This technique is crucial for confirming that the inhibitor directly engages its intended target and for providing a quantitative measure of its binding strength. Unlike HTRF, which measures the disruption of an interaction, BLI directly measures the binding of the inhibitor to its target protein. nih.govresearchgate.net
Quantitative Polymerase Chain Reaction (qPCR) for Assessing Integration and Reverse Transcription
Quantitative Polymerase Chain Reaction (qPCR) is a powerful molecular biology technique used to amplify and simultaneously quantify a targeted DNA molecule. In HIV-1 research, qPCR is essential for measuring the different forms of viral DNA within infected cells, allowing researchers to pinpoint which stage of the viral life cycle is affected by an inhibitor.
To assess the impact of a LEDGF/p75-IN inhibitor, a specific two-step qPCR method is often employed to quantify the amount of integrated viral DNA (provirus). nih.gov This method, frequently using an Alu-based qPCR approach, involves a first-round amplification using primers specific for a common repetitive human DNA element (Alu) and a primer for the HIV-1 LTR. A second, nested qPCR then quantifies the product, representing integrated provirus. nih.gov A potent inhibitor of the LEDGF/p75-IN interaction is expected to significantly reduce the levels of integrated HIV-1 DNA. nih.govresearchgate.net Additionally, qPCR can be used to measure total HIV-1 DNA by targeting genes like gag, providing a way to assess whether the inhibitor affects earlier steps like reverse transcription. biorxiv.org By comparing the levels of integrated DNA to total viral DNA, researchers can confirm that the inhibitor's primary effect is on the integration step.
Cell-Based Assays for Antiviral Activity and Cytotoxicity
Cell-based assays are fundamental for evaluating the efficacy and safety of potential antiviral compounds in a biologically relevant context. To determine the antiviral activity of a LEDGF/p75-IN inhibitor, cell lines susceptible to HIV-1 infection (e.g., MT-4 cells) are infected with the virus in the presence of varying concentrations of the compound. nih.gov
The effectiveness of the inhibitor is often measured by assessing the inhibition of virus-induced cytopathic effects (CPE). nih.gov The MTT assay is a common method for this, where a tetrazolium dye is reduced by metabolically active cells to a colored formazan (B1609692) product. nih.gov Healthy, uninfected cells or cells protected by the antiviral agent will produce a strong color signal, while cells killed by the virus will not. From this data, the 50% effective concentration (EC50) can be calculated, representing the drug concentration required to achieve 50% of the maximal antiviral effect.
In parallel, it is crucial to assess the compound's cytotoxicity to ensure that the observed antiviral activity is not merely a result of killing the host cells. mdpi.comnih.gov This is done by exposing uninfected cells to the same range of inhibitor concentrations and measuring cell viability, often using the same MTT assay. The 50% cytotoxic concentration (CC50) is the concentration that reduces cell viability by 50%. The ratio of CC50 to EC50 yields the selectivity index (SI), a critical parameter that indicates the therapeutic window of the compound. mdpi.com A high SI value is desirable, as it signifies that the compound is effective against the virus at concentrations far below those that are toxic to the host cell.
Table 2: Key Parameters from Cell-Based Assays
| Parameter | Definition | Significance |
|---|---|---|
| EC50 | 50% Effective Concentration | The concentration of the inhibitor that reduces viral replication or cytopathic effect by 50%. A lower value indicates higher potency. |
| CC50 | 50% Cytotoxic Concentration | The concentration of the inhibitor that reduces the viability of host cells by 50%. A higher value indicates lower toxicity. |
| SI | Selectivity Index (CC50 / EC50) | A measure of the drug's therapeutic window. A higher SI indicates greater selectivity for the viral target over the host cell. |
Techniques for HIV-1 Integration Site Mapping
LEDGF/p75 plays a critical role in directing HIV-1 integration into active transcription units within the host genome. nih.gov Inhibitors that block the LEDGF/p75-IN interaction are therefore expected to alter this preferential integration pattern. To verify this, techniques for HIV-1 integration site mapping are employed.
This process typically involves infecting cells with HIV-1 in the presence or absence of the inhibitor. Genomic DNA is then extracted, and the junctions between the proviral DNA and the host chromosome are selectively amplified, often using methods like linker-mediated PCR. nih.gov These amplified fragments are then subjected to high-throughput sequencing. A specialized bioinformatic pipeline is used to process the vast amount of sequencing data, filter out artifacts, and map the unique integration sites to a reference human genome. nih.gov By analyzing thousands of integration sites, researchers can determine the genomic features surrounding the points of integration. In the absence of an inhibitor, integration is biased towards gene-rich regions. Treatment with a potent LEDGF/p75-IN inhibitor is expected to disrupt this targeting, resulting in a more random integration pattern, similar to what is observed in cells depleted of LEDGF/p75. nih.gov
In Silico Drug Design and Molecular Modeling Techniques
In silico drug design and molecular modeling have become indispensable tools in the discovery and optimization of LEDGF/p75-IN inhibitors. nih.govmdpi.com These computational approaches leverage the known three-dimensional structure of the target protein to identify and refine potential drug candidates.
The process often begins with virtual screening, where large databases of chemical compounds are computationally "docked" into the binding pocket of the HIV-1 integrase where LEDGF/p75 normally binds. kuleuven.beclick2drug.org Docking algorithms predict the binding mode and estimate the binding affinity of each compound, allowing researchers to prioritize a smaller, more manageable number of molecules for chemical synthesis and biological testing. nih.govresearchgate.net
Once initial hits are identified, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the protein-inhibitor complex over time. mdpi.com These simulations provide insights into the stability of the interaction and the key atomic contacts (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for binding. This information is invaluable for structure-activity relationship (SAR) studies, guiding medicinal chemists in modifying the inhibitor's structure to improve its potency and pharmacokinetic properties. nih.goveurekaselect.com
Future Research Directions and Translational Potential Preclinical Outlook
Continued Optimization and Development of Next-Generation LEDGINs/ALLINIs
The initial discovery of LEDGINs, such as the 2-(quinolin-3-yl)acetic acid derivatives including a lead compound known as compound 6, validated the LEDGF/p75-IN interaction as a druggable target. researchgate.netmdpi.com This has spurred extensive efforts to develop next-generation inhibitors with improved potency, pharmacokinetics, and safety profiles. These newer compounds are often referred to by various names, including allosteric integrase inhibitors (ALLINIs), non-catalytic site IN inhibitors (NCINIs), or multimerization IN inhibitors (MINIs), reflecting the evolving understanding of their multifaceted mechanism of action. nih.govasm.org
Research is focused on strategic modifications to the chemical scaffolds of these inhibitors. For example, modifications to a class of 4-(4,4-dimethylpiperidinyl)-2,6-dimethylpyridinyl ALLINIs led to the identification of GSK3839919, a compound with single-digit nanomolar inhibitory potency and low clearance in preclinical species. nih.gov This optimization was crucial, as earlier compounds in this series, and from other chemical classes like GS-9822, had shown adverse findings in preclinical toxicology studies, such as lipid vacuolation. nih.gov The development of GSK3839919 demonstrated that these liabilities could be engineered out while maintaining high potency. nih.gov
A key property of these next-generation inhibitors is their ability to act as a "molecular glue," promoting the formation of a pathological interface between the HIV-1 IN catalytic core domain (CCD) and its C-terminal domain (CTD). asm.orgplos.org This action triggers aberrant, uncontrolled hyper-multimerization of the integrase enzyme, which severely disrupts the maturation of viral particles in the subsequent replication cycle. nih.govasm.org High-resolution crystal structures of inhibitors like BI-224436 and the clinical candidate Pirmitegravir (B10860339) bound to integrase have provided atomic-level details of this drug-induced interface, offering a roadmap for future structure-based drug design. plos.org The goal is to optimize interactions with key IN residues to enhance this multimerization effect, which is now understood to be the predominant mechanism of antiviral activity. nih.gov Several potent ALLINIs have advanced into preclinical and clinical development, underscoring the translational potential of this class. nih.govasm.org
Table 1: Characteristics of Selected Next-Generation ALLINIs
| Compound | Key Characteristics | Development Stage |
|---|---|---|
| GSK3839919 | Single-digit nanomolar potency, low clearance, and reduced incidence of lipid vacuolation compared to predecessors. nih.gov | Preclinical |
| BDM-2 | Nanomolar antiviral activity; predominantly inhibits late-stage replication; no antagonism with 16 clinical antiretrovirals. asm.org | Completed Phase I Clinical Trial asm.org |
| Pirmitegravir (STP0404) | Potent ALLINI that induces IN hyper-multimerization. researchgate.net | Advanced to Phase 2a Clinical Trials researchgate.net |
| BI-224436 | Preclinical lead ALLINI; its structure in complex with IN has informed optimization efforts. plos.orgresearchgate.net | Preclinical |
Exploration of Combination Antiviral Therapies with Complementary Mechanisms of Action
The standard of care for HIV-1 infection is combination antiretroviral therapy (cART), which utilizes a cocktail of drugs that target different stages of the viral life cycle. verywellhealth.com This approach is essential for suppressing viral replication, managing the disease long-term, and preventing the emergence of drug resistance. hiv.gov A critical step in the preclinical development of any new antiretroviral agent is to assess its suitability for inclusion in combination regimens.
Future research will need to systematically evaluate the performance of next-generation LEDGINs/ALLINIs when combined with other approved antiretroviral drugs. These include agents from different classes, such as nucleoside reverse transcriptase inhibitors (NRTIs), non-nucleoside reverse transcriptase inhibitors (NNRTIs), protease inhibitors (PIs), and the clinically established integrase strand transfer inhibitors (INSTIs). verywellhealth.comhiv.gov
Promisingly, preclinical data has already demonstrated a favorable profile for this new class of inhibitors. A study involving the potent ALLINI compound BDM-2 showed no antagonism when tested in combination with a panel of 16 approved antiretroviral drugs. asm.orgresearchgate.net Furthermore, these compounds retain high activity against HIV-1 variants that are resistant to INSTIs and other drug classes. asm.org This lack of cross-resistance is a significant advantage and suggests that ALLINIs could be a valuable component of future combination therapies, particularly for treatment-experienced patients with multidrug-resistant virus. The distinct, allosteric mechanism of action of ALLINIs makes them ideal candidates for combination regimens, as they target integrase in a manner completely different from existing INSTIs. researchgate.netnih.gov
Further Investigation of LEDGINs as Research Tools for HIV-1 Latency and Functional Cure Strategies
The establishment of a latent reservoir of replication-competent provirus in long-lived cells, such as resting CD4+ T cells, is the primary barrier to a cure for HIV-1. nih.gov A major goal of HIV cure research is to either eradicate this reservoir or permanently silence it, a concept known as a "functional cure." LEDGINs have emerged as invaluable research tools to investigate the molecular mechanisms of HIV latency and to explore a novel therapeutic strategy termed "block-and-lock." nih.govmdpi.com
This strategy aims to permanently silence the latent reservoir. mdpi.com HIV-1 integration is not random; it is directed by LEDGF/p75 into transcriptionally active regions of the host chromatin. nih.gov By blocking the IN-LEDGF/p75 interaction, LEDGINs retarget the residual integration events away from these active genes. nih.govresearchgate.net The resulting proviruses are integrated into less favorable chromatin environments, leading to a deeper state of latency. asm.org Studies have shown that LEDGIN treatment results in a silent HIV reservoir that is significantly more resistant to reactivation by various latency-reversing agents (LRAs). nih.govasm.org
Future research will continue to use LEDGINs to probe the link between integration site selection and the transcriptional state of the provirus. mdpi.com Single-cell imaging techniques have demonstrated that LEDGIN-mediated retargeting hampers both baseline transcription and the reactivation potential of the provirus. asm.org By elucidating the epigenetic characteristics of these "deep-locked" proviruses, researchers can better understand the foundations of HIV latency. This knowledge is crucial for developing functional cure strategies that aim to permanently lock the virus in a silent state, preventing viral rebound after therapy cessation. nih.govmdpi.com
Elucidating the Full Spectrum of Molecular and Cellular Effects of LEDGF/p75-IN Inhibitors on HIV-1 Pathogenesis and Host Cell Biology
While the primary mechanisms of LEDGINs/ALLINIs—inhibiting the IN-LEDGF/p75 interaction and inducing IN hyper-multimerization—are increasingly well understood, their full impact on viral and host cell processes requires further investigation. nih.govnih.gov These compounds perturb multiple functions throughout the viral life cycle, and a comprehensive understanding of these effects is essential for their optimal therapeutic development. asm.orgnih.gov
One of the most significant effects occurs during the late stage of replication, where ALLINI-induced IN hyper-multimerization leads to the production of defective, non-infectious virions. nih.govnih.gov These particles often have improperly formed cores and mislocalized ribonucleoprotein complexes. nih.gov Viruses produced in the presence of ALLINIs are also deficient in reverse transcription and integration during the subsequent round of infection. nih.gov
Beyond these direct antiviral effects, disrupting the IN-LEDGF/p75 interaction has further consequences. For instance, it alters the three-dimensional localization of the integrated provirus, shifting it toward the inner nucleus. nih.govmdpi.com Recent studies have also revealed a link between the disruption of the IN-LEDGF/p75 interaction and the accumulation of HIV-1 antisense RNA transcripts. biorxiv.org The increased abundance of these antisense transcripts is associated with reduced levels of viral sense RNA and Gag protein, consistent with a deeper state of latency. biorxiv.org Elucidating the full spectrum of these molecular and cellular consequences will provide a more complete picture of the inhibitor's mechanism of action and may reveal new ways to exploit these effects for therapeutic benefit.
Table 2: Summary of Key Molecular and Cellular Effects of LEDGINs/ALLINIs
| Effect | Stage of HIV-1 Life Cycle | Consequence |
|---|---|---|
| Inhibition of IN-LEDGF/p75 Interaction | Early (Integration) | Blocks integration and retargets residual provirus to less active chromatin regions. nih.gov |
| Induction of IN Hyper-multimerization | Late (Maturation) | Causes aberrant IN aggregation, leading to defective virion morphology and non-infectious particles. nih.govnih.gov |
| Altered Proviral Localization | Post-integration | Shifts the 3D location of integrated provirus toward the inner nucleus. nih.govmdpi.com |
| Impaired Reverse Transcription/Integration | Subsequent Infection Cycle | Virions produced in the presence of ALLINIs are less capable of reverse transcription and integration in newly infected cells. nih.gov |
| Derepression of Antisense Transcription | Post-integration | Increases the abundance of HIV-1 antisense RNA, which is linked to reduced viral gene expression and latency. biorxiv.org |
Q & A
Q. What experimental assays are commonly used to evaluate the inhibitory activity of LEDGF/p75-IN inhibitors like Inhibitor-6d, and how are IC50 values determined?
Three primary assays are employed:
- LEDGF/p75–IN inhibitor assay : Uses radiolabeled DNA substrates incubated with integrase (IN) and inhibitors. Reactions are electrophoresed on denaturing gels, quantified via phosphorimaging, and IC50 is derived from dose-response curves .
- AlphaScreen assay : Measures competitive binding between His6-tagged IN, Flag-LEDGF/p75, and inhibitors. Luminescence signals inversely correlate with inhibitor potency, with IC50 calculated via sigmoidal fitting .
- MTT cytotoxicity assay : Assesses compound toxicity by measuring mitochondrial activity in H630 cells via 570 nm absorbance. IC50 for cytotoxicity informs therapeutic indices .
Q. How do structural studies of the LEDGF/p75-IN interaction inform the design of allosteric inhibitors such as LEDGINs?
X-ray crystallography reveals that LEDGINs bind the catalytic core domain (CCD) dimer interface of IN, distal from the active site. This allosteric binding induces conformational changes that disrupt LEDGF/p75 binding and IN catalytic activity. Mutagenesis of key residues (e.g., IN W131, LEDGF/p75 IBD) validates the interaction interface, guiding pharmacophore modeling for inhibitor optimization .
Q. What role does LEDGF/p75 play in HIV-1 integration targeting, and how is this assessed in knockout cellular models?
LEDGF/p75 tethers IN to transcriptionally active chromatin. Knockout models (e.g., LEDGF-null cells) show reduced integration efficiency and loss of bias toward active genes, with integration shifting to promoter regions and CpG islands. Integration sites are mapped using ligation-mediated PCR or next-gen sequencing, comparing wild-type and knockout cells .
Advanced Research Questions
Q. How can contradictions in LEDGIN mechanisms (e.g., dual inhibition vs. selective binding disruption) be resolved through integrated approaches?
Initial studies suggested LEDGIN-6 selectively blocked LEDGF/p75 binding (IC50 = 1.37 μM) without affecting IN catalysis (IC50 > 250 μM) . Later assays revealed inhibition of LEDGF/p75-independent IN activities (e.g., strand transfer) at 4–10 μM, indicating a unified allosteric mechanism. Structural studies confirmed that LEDGIN binding at the CCD dimer interface distorts the active site while competitively displacing LEDGF/p75 .
Q. What methodologies investigate the impact of LEDGF/p75 genetic variants on HIV-1 progression and LEDGIN response?
Q. How do phosphorylation events on LEDGF/p75 modulate interactions in HIV and leukemia, and what are the implications for dual-target inhibitors?
Phosphorylation by tyrosine kinase 2 alters LEDGF/p75 charge, disrupting interactions with MLL1 in leukemia and reducing chromatin tethering in HIV. Assays include phosphomimetic mutants, co-immunoprecipitation, and chromatin-binding assays (e.g., ChIP-seq). Inhibitors targeting phosphorylated interfaces could treat both diseases .
Q. What strategies optimize LEDGF/p75-IN inhibitors via SAR and fragment-based design?
Q. How are artificial LEDGF/p75 chimeras engineered to alter lentiviral integration patterns for safer gene therapy?
Replace the LEDGF/p75 PWWP chromatin-binding domain with alternative motifs (e.g., phage lambda repressor). Validate integration randomness via deep sequencing and assess safety via oncogene proximity analysis in iPS cells .
Q. What cofactors beyond LEDGF/p75 influence IN activity, and how are their roles evaluated in inhibitor resistance?
HRP2 partially compensates for LEDGF/p75 in knockout cells. Co-factor redundancy is tested via dual knockdowns and rescue assays. Resistance profiling involves long-term LEDGIN exposure and sequencing of IN mutations .
Q. How do proteomic approaches elucidate LEDGF/p75's role in HIV latency and transcriptional regulation?
Quantitative MudPIT identifies LEDGF/p75 interaction partners (e.g., PAF1 complex) during latency. Functional validation uses shRNA knockdowns and viral reactivation assays (e.g., TNF-α treatment) to measure transcriptional bursting .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
